1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt is a chemical compound with the molecular formula C14H6Na2O7S. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid and hydroxy groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthracene followed by oxidation and subsequent neutralization with sodium hydroxide. The industrial production methods may vary, but they generally follow these steps:
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonic acid group.
Oxidation: The sulfonated anthracene is then oxidized using an oxidizing agent such as potassium permanganate or nitric acid to form the quinone structure.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It serves as a staining agent in biological studies to visualize cellular components.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and proteins, affecting their function. The quinone structure also enables it to participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt can be compared with other similar compounds such as:
1-Anthraquinonesulfonic acid: Similar structure but lacks the hydroxy group.
9,10-Anthraquinone-2-sulfonic acid: Different position of the sulfonic acid group.
Anthraquinone-2-sulfonic acid sodium salt: Similar sulfonic acid group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and applications.
Properties
CAS No. |
65520-52-7 |
---|---|
Molecular Formula |
C28H14Na2O12S2 |
Molecular Weight |
652.5 g/mol |
IUPAC Name |
disodium;5-hydroxy-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/2C14H8O6S.2Na/c2*15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;;/h2*1-6,15H,(H,18,19,20);;/q;;2*+1/p-2 |
InChI Key |
UDLJGIHSWWNXIW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.